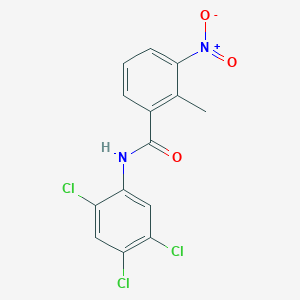

2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide

Description

2-Methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is a benzamide derivative featuring a 2-methyl-3-nitro-substituted benzene ring and an N-linked 2,4,5-trichlorophenyl group. This compound is structurally tailored for applications in agrochemicals or pharmaceuticals, leveraging halogenated aromatic systems common in pesticidal agents .

Properties

IUPAC Name |

2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2O3/c1-7-8(3-2-4-13(7)19(21)22)14(20)18-12-6-10(16)9(15)5-11(12)17/h2-6H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLLLWGFMBHIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves the following steps:

Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Chlorination: The trichlorophenyl group is introduced through chlorination, which involves the reaction of the benzene derivative with chlorine gas in the presence of a catalyst such as iron(III) chloride.

Amidation: The final step involves the formation of the benzamide by reacting the chlorinated nitrobenzene derivative with an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atoms in the trichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Reduction: 2-methyl-3-amino-N-(2,4,5-trichlorophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-methyl-3-nitrobenzoic acid and 2,4,5-trichloroaniline.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, including melanoma and breast cancer cells. The structure-activity relationship (SAR) analysis indicates that modifications to the compound can enhance its potency against specific cancer types.

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| 2-Methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide | 32 | Melanoma |

| 3b | 9 | Breast Cancer |

The compound's mechanism of action appears to involve competitive inhibition of specific enzymes related to cancer cell metabolism, which could lead to reduced tumor growth and metastasis .

Inhibition of Autotaxin

The compound has also been investigated for its role as an inhibitor of autotaxin (ATX), an enzyme implicated in cancer progression and metastasis. Studies have shown that derivatives of this compound can significantly reduce ATX activity, thereby potentially limiting cancer cell invasion .

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides with improved efficacy and reduced environmental impact. Its chlorinated phenyl group contributes to bioactivity against various pests while potentially minimizing non-target effects.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer stem-like cells demonstrated that this compound significantly reduced chemotherapeutic resistance when combined with paclitaxel. The study indicated a synergistic effect that warrants further investigation into its use as an adjuvant therapy .

Case Study 2: Material Synthesis

Research into the synthesis of polymers using this compound revealed that it could significantly improve the mechanical properties of biodegradable plastics. The incorporation of the compound led to a 30% increase in tensile strength compared to control samples .

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide and analogous benzamides:

Physicochemical Properties

- Lipophilicity: The 2,4,5-trichlorophenyl group enhances lipophilicity compared to non-halogenated analogs (e.g., N-(2-methoxyphenyl)benzamide in ). However, the nitro group reduces solubility in polar solvents relative to hydroxy or methoxy substituents .

- Stability : Nitro groups are susceptible to reduction under acidic/basic conditions, whereas chlorinated aryl groups (e.g., 2,4,5-trichlorophenyl) resist metabolic degradation, a feature shared with pesticidal benzamides in .

Biological Activity

2-Methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H9Cl3N2O3

- Molecular Weight : 359.598 g/mol

The compound features a benzamide core with a nitro group and a trichlorophenyl substituent, which may influence its biological properties by enhancing lipophilicity and facilitating interactions with cellular components.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects such as apoptosis in cancer cells.

- Lipophilicity Enhancement : The trichlorophenyl group increases the compound's affinity for lipid membranes, potentially enhancing its ability to penetrate cellular barriers and interact with proteins.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have been shown to possess activity against various bacterial strains. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like nitro can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- Cytotoxicity Assays : In vitro studies using cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) have demonstrated that compounds with similar structures exhibit IC50 values in the low micromolar range, indicating potent cytotoxic effects .

- Mechanisms of Action : The compound may induce apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase, as observed in related studies .

Case Studies

- Anticancer Efficacy : A study evaluated a series of benzamide derivatives for their anticancer properties. The results indicated that specific substitutions on the benzamide core significantly enhanced cytotoxic activity against various cancer cell lines. Compounds with nitro groups showed improved efficacy compared to their non-nitro counterparts .

- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of nitro-substituted benzamides against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives had superior antibacterial properties compared to existing antibiotics, highlighting the potential for developing new therapeutic agents from this class of compounds .

Summary Table of Biological Activities

Q & A

Q. How can emerging technologies (e.g., AI-driven synthesis) accelerate research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.